Orthotellurate(6-)

説明

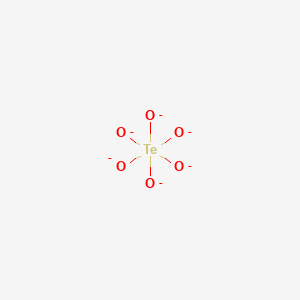

Orthotellurate(6−) (TeO₆⁶⁻) is a hexavalent tellurium oxyanion characterized by an octahedral geometry, where tellurium is centrally coordinated to six oxygen atoms . This ion is a member of the tellurate family, which includes metatellurate (TeO₄²⁻, tetrahedral) and orthotellurate (TeO₆⁶⁻, octahedral). Orthotellurate(6−) is highly stable in alkaline conditions, forming salts such as copper orthotellurate (Cu₃TeO₆) and potassium nickel cobalt orthotellurate (K₂Ni₂₋ₓCoₓTeO₆) . Its stability arises from the low charge density of Te⁶+, which accommodates six oxygen ligands without significant steric strain .

Key Properties of Orthotellurate(6−):

特性

分子式 |

O6Te-6 |

|---|---|

分子量 |

223.6 g/mol |

InChI |

InChI=1S/H6O6Te/c1-7(2,3,4,5)6/h1-6H/p-6 |

InChIキー |

FXADMRZICBQPQY-UHFFFAOYSA-H |

正規SMILES |

[O-][Te]([O-])([O-])([O-])([O-])[O-] |

製品の起源 |

United States |

類似化合物との比較

Metatellurate (TeO₄²⁻)

Structural Differences:

- Geometry: Tetrahedral (Td symmetry) vs. octahedral (Oh symmetry) for orthotellurate .

- Bonding: Te–O bond lengths in metatellurate (~1.76 Å) are shorter than in orthotellurate (~1.91 Å) due to higher charge density in TeO₄²⁻ .

Chemical Behavior:

- Stability: Metatellurate salts (e.g., Na₂TeO₄·2H₂O) decompose at lower temperatures (<500°C) than orthotellurates (>800°C) .

Applications:

Tellurite (TeO₃²⁻) and Pyrotellurite (Te₂O₅²⁻)

Structural and Compositional Differences:

- Oxidation State: Tellurite (Te⁴+) and pyrotellurite (Te³⁺/Te⁴+ mixed) contrast with orthotellurate (Te⁶+) .

- Geometry: Tellurite adopts trigonal pyramidal geometry, while pyrotellurite forms chain-like structures .

Thermal Stability:

- Tellurite compounds (e.g., CuTeO₃) decompose at 700–900°C, whereas orthotellurates like Cu₃TeO₆ remain stable up to 880°C .

- Example reaction during copper telluride roasting:

$$

\text{Cu}3\text{TeO}6 + 2\text{TeO}2 \rightarrow 3\text{CuTeO}3 + \frac{1}{2}\text{O}_2 \quad (\text{at 840–880°C}) \quad

$$

Reactivity:

Intermediate Phases in Metallurgical Processes

During oxidative roasting of copper telluride, orthotellurate (Cu₃TeO₆) forms alongside metastable intermediates like Phase X (unidentified) and CuTeO₄ :

Industrial Relevance:

- Cu₃TeO₆-rich cinders (93–95 wt%) enable efficient tellurium recovery (>90%) at 1000°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。